molecular formula C136H209N41O34 B114881 Galanin(1-12)-ala-neuropeptide Y(25-36)amide CAS No. 147138-51-0

Galanin(1-12)-ala-neuropeptide Y(25-36)amide

Cat. No.: B114881
CAS No.: 147138-51-0
M. Wt: 2962.4 g/mol
InChI Key: CVZIJQPYBXKZCM-KXLZKDCHSA-N
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Description

Galanin-neuropeptide Y chimeric peptide M88 is a synthetic peptide that combines segments from two naturally occurring peptides: galanin and neuropeptide Y. This chimeric peptide is designed to interact with both galanin and neuropeptide Y receptors, exhibiting unique biological activities that make it a valuable tool in scientific research.

Mechanism of Action

Target of Action

The primary targets of the galanin-NPY chimeric peptide M88 are the Neuropeptide Y (NPY) and galanin receptors . These receptors are predominantly found in various preparations known to contain a predominant population of either Y1 or Y2 receptors for NPY or galanin receptors . Galanin is a neurohormone as well as a neurotransmitter that plays versatile physiological roles for the neuroendocrine axis, such as regulating food intake, insulin level, and somatostatin release .

Biochemical Pathways

The M88 peptide affects several biochemical pathways. Galanin-like peptide (GALP) has a similar structure to galanin and acts as a hypothalamic neuropeptide to mediate metabolism and reproduction, food intake, and body weight . The M88 peptide, like galanin, can contract the rat isolated jejunum .

Pharmacokinetics

It is known that the m88 peptide has a high affinity for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the M88 peptide may have a higher bioavailability in the hippocampus than in the cerebral cortex.

Result of Action

The M88 peptide evokes a concentration-dependent suppression of the electrically stimulated twitches . This suggests that the M88 peptide may have a potent inhibitory effect on neuronal activity. Furthermore, the M88 peptide, like galanin, can contract the rat isolated jejunum , indicating that it may also have a role in gastrointestinal function.

Action Environment

The action of the M88 peptide is influenced by the environment in which it is present. For example, the M88 peptide has a higher affinity for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the M88 peptide may be more effective in the hippocampus than in the cerebral cortex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galanin-neuropeptide Y chimeric peptide M88 involves solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process typically involves the following steps:

    Attachment of the first amino acid: to the solid support.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

    Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.

    Cleavage: of the peptide from the solid support and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid.

Industrial Production Methods

Industrial production of galanin-neuropeptide Y chimeric peptide M88 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography, and the final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Galanin-neuropeptide Y chimeric peptide M88 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

Galanin-neuropeptide Y chimeric peptide M88 has a wide range of scientific research applications:

    Neuroscience: Used to study the roles of galanin and neuropeptide Y receptors in the central nervous system.

    Pharmacology: Investigated for its potential therapeutic effects in conditions such as pain, anxiety, and depression.

    Endocrinology: Explored for its effects on hormone release and metabolic regulation.

    Drug Development: Serves as a lead compound for the development of new drugs targeting galanin and neuropeptide Y receptors.

Comparison with Similar Compounds

Similar Compounds

    Galanin-neuropeptide Y chimeric peptide M32: Combines segments from galanin and neuropeptide Y, similar to M88, but with different amino acid sequences.

    Galanin-neuropeptide Y chimeric peptide M69A: Another chimeric peptide with distinct structural features and receptor binding properties.

Uniqueness

Galanin-neuropeptide Y chimeric peptide M88 is unique due to its specific amino acid sequence, which allows it to interact with both galanin and neuropeptide Y receptors with high affinity. This dual receptor interaction makes it a valuable tool for studying complex biological processes and developing new therapeutic agents.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIJQPYBXKZCM-KXLZKDCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H209N41O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2962.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147138-51-0
Record name galanin-NPY chimeric peptide M88
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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